N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminomethylbenzamide under basic conditions to yield the desired benzamide structure.
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Introduction of the Methylcarbamoyl Group: : The next step involves the introduction of the methylcarbamoyl group. This can be done by reacting the intermediate with methyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group, leading to the formation of corresponding N-oxides.
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Reduction: : Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: N-oxides of the methylcarbamoyl group.
Reduction: Amines derived from the reduction of the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate in drug design and development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism by which N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide vs. N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(difluoromethyl)benzamide: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s chemical and biological properties.
This compound vs. N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(chloromethyl)benzamide: The substitution of a trifluoromethyl group with a chloromethyl group can impact the compound’s reactivity and interaction with biological targets.
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple fields.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-21-15(23)10-11-6-8-12(9-7-11)22-16(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDUTYDASZUISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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